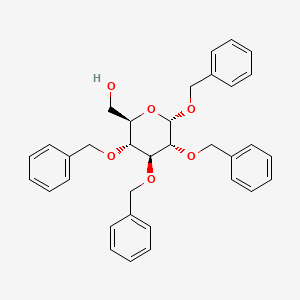![molecular formula C24H26N6O5 B2481387 5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-77-0](/img/structure/B2481387.png)
5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that combine several functional groups and rings, including triazole, oxazole, and carboxamide, which are known for their versatility in drug design and medicinal chemistry. These compounds often exhibit a wide range of biological activities and are of interest for the development of new therapeutics.
Synthesis Analysis
Synthesis of related triazole-based compounds often involves ruthenium-catalyzed cycloaddition reactions, offering a pathway to create a diverse range of biologically active molecules. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylates through ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides demonstrates a method to achieve regiocontrolled synthesis of triazole scaffolds, which could be relevant to the synthesis of the compound (Ferrini et al., 2015).
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds related to 1,2,3-triazole derivatives, including structures similar to the one , have been studied for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various triazole derivatives and tested them for antimicrobial effectiveness, finding some to exhibit good or moderate activities against test microorganisms. These findings highlight the potential use of triazole compounds in developing antimicrobial agents (Bektaş et al., 2007).
Synthesis and Chemical Behavior
The chemical behavior and synthesis of 1,2,3-triazole derivatives have been extensively explored. Albert and Taguchi (1972, 1973) conducted studies on the synthesis of various triazole derivatives, including their chemical properties and reactions. These studies provide valuable insights into the methods of synthesizing such compounds and understanding their chemical behavior in different conditions (Albert & Taguchi, 1972); (Albert & Taguchi, 1973).
Antitumor Activities
Studies have also been conducted on the potential antitumor activities of triazole derivatives. For example, Odlo et al. (2010) synthesized cis-restricted 1,2,3-triazole analogs of combretastatin A-4, noting their cytotoxicity and tubulin inhibition properties, which are crucial in cancer treatment (Odlo et al., 2010).
Inhibitory Activity on Blood Platelet Aggregation
The inhibitory activity of oxazole-4-carboxylic acid derivatives on blood platelet aggregation was studied by Ozaki et al. (1983), providing a basis for the potential use of such compounds in treating conditions related to blood clotting and cardiovascular health (Ozaki et al., 1983).
Antimicrobial Agent Discovery
Recent studies like that of Pokhodylo et al. (2021) have focused on discovering novel antimicrobial agents, including triazole-4-carboxamides. They evaluated their effectiveness against primary pathogens, further emphasizing the antimicrobial potential of these compounds (Pokhodylo et al., 2021).
Propriétés
IUPAC Name |
5-amino-N-(2-methylphenyl)-1-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-13-8-6-7-9-16(13)26-23(31)20-22(25)30(29-28-20)12-17-14(2)35-24(27-17)15-10-18(32-3)21(34-5)19(11-15)33-4/h6-11H,12,25H2,1-5H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWQMSHSNXPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-[2-(prop-2-enoylamino)ethylcarbamoyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2481304.png)


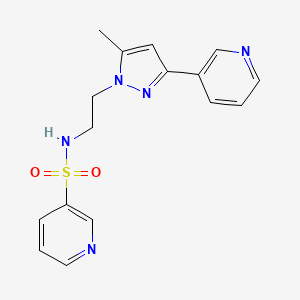
![methyl 3-(3-chlorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2481309.png)
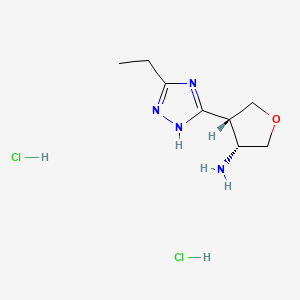
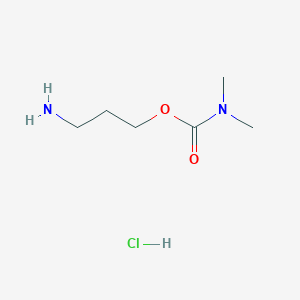
![Methyl 2-[4-(2-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetate](/img/structure/B2481312.png)
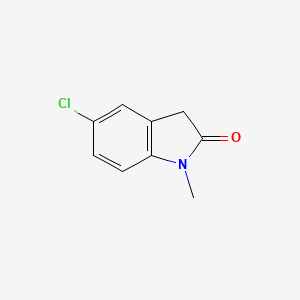
![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2481317.png)
![2-fluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2481318.png)
